molecular formula C11H12FN3 B065159 3-Fluoro-4-(piperazin-1-yl)benzonitrile CAS No. 182181-38-0

3-Fluoro-4-(piperazin-1-yl)benzonitrile

Cat. No.: B065159
CAS No.: 182181-38-0
M. Wt: 205.23 g/mol
InChI Key: VMOBEAUQUPPPON-UHFFFAOYSA-N
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Description

3-Fluoro-4-(piperazin-1-yl)benzonitrile is an organic compound with the molecular formula C11H12FN3 It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the third position and a piperazine ring at the fourth position

Mechanism of Action

Target of Action

The primary targets of 3-Fluoro-4-(piperazin-1-yl)benzonitrile are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is difficult to determine the exact biochemical pathways that this compound affects . Once the targets are identified, it will be possible to understand how the compound influences these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(piperazin-1-yl)benzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluorobenzonitrile.

    Nucleophilic Substitution: The 3-fluorobenzonitrile undergoes a nucleophilic substitution reaction with piperazine. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated purification systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(piperazin-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group.

    Substitution: The fluorine atom and the piperazine ring can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(piperazin-1-yl)benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Biological Studies: The compound is used in the study of receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: It serves as an intermediate in the production of agrochemicals and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-(piperazin-1-yl)benzonitrile: Similar structure but with different substitution pattern.

    3-Chloro-4-(piperazin-1-yl)benzonitrile: Chlorine atom instead of fluorine.

    3-Fluoro-4-(morpholin-4-yl)benzonitrile: Morpholine ring instead of piperazine.

Uniqueness

3-Fluoro-4-(piperazin-1-yl)benzonitrile is unique due to the presence of both a fluorine atom and a piperazine ring, which confer specific physicochemical properties such as increased lipophilicity and enhanced ability to interact with biological targets.

Properties

IUPAC Name

3-fluoro-4-piperazin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c12-10-7-9(8-13)1-2-11(10)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOBEAUQUPPPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344348
Record name 3-Fluoro-4-piperazin-1-yl-benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182181-38-0
Record name 3-Fluoro-4-piperazin-1-yl-benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 182181-38-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 4-chloro-3-fluoro-benzonitrile (236 mg, 1.52 mmoles), piperazine (784 mg, 9.1 mmoles) and potassium carbonate (276 mg, 2 mmoles) in acetonitrile (5 mL) was heated to 100° C. overnight. The mixture was cooled and filtered, and the filtrate was concentrated under reduced pressure. The crude residue was purified by column chromatography (silica gel, 0-5% 2N methanolic ammonia in DCM) to provide the title compound. MS(APCI+) m/z 206 (M+H)+.
Quantity
236 mg
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reactant
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784 mg
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276 mg
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reactant
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5 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3,4-Difluorobenzonitrile (2.0 g, 14.3 mmol) and piperazine (6.19 g, 71.8 mmol) were dissolved in N,N-dimethylacetamide (10 mL) and the solution was heated to 120° C. for 1.5 h. The reaction mixture was cooled to room temperature, diluted with water, and extracted with EtOAc. The combined extracts were washed with water and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure to get 3-fluoro-4-(piperazin-1-yl)benzonitrile (2.8 g, yield 95%), which was carried through without further purification. 1H NMR (400 MHz, DMSO-d6) δ 7.69-7.65 (dd, J=13.6 Hz, 2.0 Hz, 1H), 7.56-7.53 (dd, J=8.5 Hz, 1.8 Hz, 1H), 7.12-7.07 (d, J=8.7 Hz, 1H), 3.08-3.05 (m, 4H), 2.83-2.80 (m, 4H). MS (ESI) m/z: Calculated for C11H12FN3: 205.10. found: 205.9 (M+H)+
Quantity
2 g
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reactant
Reaction Step One
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6.19 g
Type
reactant
Reaction Step One
Quantity
10 mL
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solvent
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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